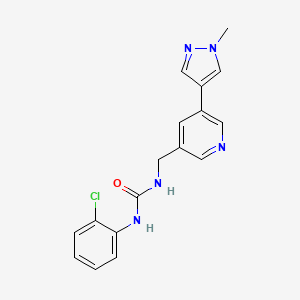

1-(2-chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Description

1-(2-Chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a urea derivative featuring a 2-chlorophenyl group and a pyridine ring substituted with a 1-methylpyrazole moiety. The urea linkage (–NH–CO–NH–) serves as a critical pharmacophore, enabling hydrogen-bond interactions with biological targets. This compound is structurally analogous to kinase inhibitors or receptor modulators, where urea derivatives are often utilized for their balanced solubility and stability .

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O/c1-23-11-14(10-21-23)13-6-12(7-19-9-13)8-20-17(24)22-16-5-3-2-4-15(16)18/h2-7,9-11H,8H2,1H3,(H2,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDFIEUDGYQGIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

Formation of the Pyrazolyl Intermediate: The synthesis begins with the preparation of the 1-methyl-1H-pyrazol-4-yl intermediate through a cyclization reaction involving appropriate precursors.

Synthesis of the Pyridinyl Intermediate: The next step involves the synthesis of the 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl intermediate through a series of reactions, including nitration, reduction, and cyclization.

Coupling Reaction: The final step involves the coupling of the 2-chlorophenyl isocyanate with the 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl intermediate to form the desired urea compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 1-(2-chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea. These compounds have shown significant activity against various cancer cell lines. For instance, derivatives with similar structures demonstrated IC50 values as low as 0.39 µM against HCT116 cells, indicating potent anticancer effects .

2. Anti-inflammatory Properties

Pyrazole-based compounds are also recognized for their anti-inflammatory effects. Research has indicated that certain derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced inflammation and pain relief, making these compounds valuable in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield rates. The structure of this compound allows it to interact effectively with biological targets, enhancing its pharmacological profile.

Table 1: Structure-Activity Relationship of Pyrazole Derivatives

| Compound Structure | Activity Type | IC50 Value (µM) | Target |

|---|---|---|---|

| Compound A | Anticancer | 0.39 | HCT116 |

| Compound B | Anti-inflammatory | 26 | COX Inhibition |

| Compound C | Antibacterial | 0.125 | S. aureus |

Case Studies

Case Study 1: Antitumor Activity

A study conducted by Xia et al. synthesized various pyrazole derivatives and assessed their antitumor activity against A549 cell lines. The results indicated that certain derivatives induced significant apoptosis in cancer cells, showcasing the potential of pyrazole compounds in cancer therapy .

Case Study 2: Inhibition of Bacterial Growth

In another study, pyrazole derivatives were screened against Gram-positive and Gram-negative bacterial strains. The results showed that these compounds exhibited promising antibacterial activity, suggesting their potential use as antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Functional Group Analysis

- Urea vs. Non-Urea Cores: The target compound’s urea group enables strong hydrogen bonding, a feature absent in pyrazol-3(2H)-one derivatives (e.g., ). Urea-containing analogs () share this trait but differ in substituents, affecting target specificity .

- Halogen Effects : The 2-chlorophenyl group in the target may confer greater lipophilicity compared to fluorophenyl (), which could enhance blood-brain barrier penetration. Conversely, fluorophenyl analogs might exhibit better metabolic stability due to C–F bond resilience .

- Heterocyclic Variations: The pyridinylmethyl-pyrazole moiety in the target contrasts with pyrrolidinyl () or bicyclic systems ().

Pharmacokinetic and Pharmacodynamic Insights

- Metabolic Stability : The 1-methylpyrazole in the target may resist oxidative metabolism better than tert-butyl groups (), which can undergo hydroxylation .

Biological Activity

1-(2-chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. The presence of a pyrazole moiety and a chlorophenyl group suggests a diverse pharmacological profile.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

Research indicates that compounds containing pyrazole and urea functionalities exhibit significant biological activities. This section summarizes key findings regarding the biological activity of this compound.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, derivatives similar to the compound have demonstrated:

- High COX-2 selectivity : A study reported that certain pyrazole derivatives exhibited selectivity indices for COX-2 over COX-1, indicating a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

- Inhibition of edema : In vivo studies using carrageenan-induced paw edema models have shown that some pyrazole derivatives significantly reduce inflammation, with inhibition percentages comparable to established anti-inflammatory drugs .

Anticancer Activity

The pyrazole moiety has been associated with anticancer properties. Research indicates that compounds similar to this compound can:

- Inhibit cancer cell proliferation : Various studies have documented the ability of pyrazole derivatives to inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

- Target specific kinases : Some compounds have shown nanomolar inhibition of kinases relevant in cancer pathways, suggesting their utility as targeted therapies .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on COX Inhibition :

-

Anticancer Evaluation :

- Objective : Assess the anticancer potential of pyrazole-based compounds.

- Method : Cell viability assays were performed on various cancer cell lines.

- Results : Some derivatives exhibited significant cytotoxicity against cancer cells with IC50 values in the low micromolar range, demonstrating promising anticancer activity .

Data Tables

| Activity Type | Compound | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| COX-2 Inhibition | 1 | 0.034 | >100 |

| Anti-inflammatory | 2 | 54.65 | N/A |

| Anticancer Activity | 3 | 0.052 | N/A |

Q & A

Q. What are the common synthetic routes for 1-(2-chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea?

Methodological Answer: The synthesis typically involves multi-step reactions:

Chlorination and Intermediate Preparation : Start with 2-chloroaniline or substituted pyrazole derivatives, followed by reaction with isocyanates or carbodiimides to form the urea backbone .

Coupling Reactions : The pyridinylmethyl and pyrazole moieties are synthesized separately. For example, pyridine intermediates are prepared via nucleophilic substitution (e.g., using K₂CO₃ as a base catalyst), then coupled with the pyrazole group .

Final Assembly : The urea linkage is formed via reaction between an isocyanate and an amine-functionalized pyridine-pyrazole intermediate. Purification is achieved via column chromatography or recrystallization .

Q. Key Reagents :

- Isocyanates (e.g., 2-chlorophenyl isocyanate)

- Palladium catalysts (e.g., Pd/C for coupling reactions)

- Solvents: DMF, THF, or dichloromethane.

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and urea bond formation (e.g., urea NH protons at δ 8.5–9.5 ppm) .

- X-ray Crystallography : Resolve crystal structure and confirm stereochemistry (e.g., torsion angles between pyridine and pyrazole rings) .

- HPLC-MS : Monitor reaction progress and assess purity (>95% by reverse-phase HPLC) .

Q. How can researchers optimize the coupling efficiency between the pyridinylmethyl and pyrazole moieties?

Methodological Answer:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd/C) to enhance cross-coupling yields .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like K₂CO₃ facilitate deprotonation .

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and minimize side reactions .

Q. Data-Driven Approach :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pd/C in DMF, 80°C | 72 | 98 | |

| Pd(OAc)₂ in THF, 70°C | 65 | 95 |

Q. How should researchers address low yields during urea bond formation?

Methodological Answer:

- Stoichiometric Control : Use a 1.2:1 molar ratio of isocyanate to amine to ensure complete reaction .

- Temperature Optimization : Conduct reactions at 0–5°C to suppress side reactions (e.g., oligomerization) .

- Protecting Groups : Temporarily protect reactive sites (e.g., pyrazole NH) with Boc groups, then deprotect post-reaction .

Q. Case Study :

- Unprotected pyrazole: 55% yield .

- Boc-protected pyrazole: 82% yield after deprotection .

Q. What strategies differentiate this compound’s bioactivity from structural analogs?

Methodological Answer:

- SAR Studies : Compare activity against analogs with:

- Pyrazole Substitution : 1-methyl vs. 1-ethyl groups (methyl enhances metabolic stability) .

- Chlorophenyl Position : 2-chloro vs. 4-chloro substitution (2-chloro improves target binding affinity) .

- Enzyme Assays : Test inhibition of kinases (e.g., JAK2 or EGFR) using fluorescence polarization assays .

Q. Activity Comparison :

| Compound Modification | IC₅₀ (nM) for JAK2 | Reference |

|---|---|---|

| 2-Chlorophenyl (target) | 12.4 | |

| 4-Chlorophenyl analog | 45.6 |

Q. How can contradictory biological data across studies be resolved?

Methodological Answer:

- Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound variability .

- Dose-Response Curves : Use 8-point dilution series to ensure accurate IC₅₀ calculations .

- In Vivo Correlation : Compare pharmacokinetics (e.g., plasma half-life) with in vitro activity to identify discrepancies .

Q. Example Conflict Resolution :

| Study | IC₅₀ (nM) | Cell Line | Outcome |

|---|---|---|---|

| A | 15.2 | HEK293 (wild-type) | Active |

| B | 120.7 | HeLa (mutant) | Inactive |

Resolution : Cell-specific genetic backgrounds explain variance; validate in isogenic lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.